USP30 抑制剂 11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

USP30 inhibitor 11 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.

BenchChem offers high-quality USP30 inhibitor 11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about USP30 inhibitor 11 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经退行性疾病中的神经保护作用:

USP30 抑制显示出神经保护作用。 蛛网膜下腔出血 (SAH) 后,它促进早期线粒体自噬以清除受损的线粒体,从而可能预防神经元损伤 .

肺部疾病:

研究人员正在努力探索 USP30 抑制剂用于治疗肺部疾病。例如,Mission Therapeutics 正在研究 USP30 抑制剂,包括天然化合物和 N-氰基吡咯烷。 值得注意的是,Mission Therapeutics 的一种 USP30 抑制剂已处于肺部疾病的临床前阶段 .

癌症和肿瘤发生:

USP30 在 BAX/BAK 依赖性凋亡和脂肪生成/肿瘤发生中发挥作用。USP30 的失调与肝细胞癌有关。 抑制 USP30 可能是癌症治疗的一种潜在治疗策略 .

罕见的遗传性线粒体疾病:

USP30 失调与罕见的遗传性线粒体疾病有关。 开发 USP30 抑制剂可能为这些疾病提供治疗益处 .

总之,USP30 抑制剂 11 在从神经退行性疾病到癌症等多个领域都具有前景。其独特的特性使其成为进一步研究和治疗开发的令人兴奋的目标。 🌟

作用机制

Target of Action

The primary target of the USP30 inhibitor 11 is the Ubiquitin-specific protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that belongs to the USP subfamily . It is found localized in the mitochondrial outer membrane and peroxisomes due to its unique transmembrane domain .

Mode of Action

USP30 inhibitor 11 interacts with USP30 and inhibits its function. USP30 employs a unique catalytic triad and molecular architecture to preferentially cleave the Lys6 linked ubiquitin chains . The inhibition of USP30 by the inhibitor can lead to an increase in ubiquitination, affecting various cellular events .

Biochemical Pathways

USP30 plays an essential role in several cellular events, such as the PINK1/Parkin-mediated mitophagy, pexophagy, BAX/BAK-dependent apoptosis, and IKKβ–USP30–ACLY-regulated lipogenesis/tumorigenesis . These pathways are tightly regulated by post-translational modification including phosphorylation and mono-ubiquitination . The inhibition of USP30 can affect these pathways and their downstream effects.

Pharmacokinetics

The study of usp30 inhibitors, in general, is in the pre-clinical stage for the treatment of pulmonary disorders . More research is needed to understand the ADME properties of USP30 inhibitor 11 and their impact on bioavailability.

Result of Action

The inhibition of USP30 can lead to dysregulation associated with a range of physiological disorders, such as neurodegenerative disease, hepatocellular carcinoma, pulmonary disorders, and peroxisome biogenesis disorders . This is due to the role of USP30 in various cellular events and pathways .

生化分析

Biochemical Properties

USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .

Cellular Effects

USP30 inhibitor 11 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .

Molecular Mechanism

USP30 inhibitor 11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .

Temporal Effects in Laboratory Settings

The effects of USP30 inhibitor 11 change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .

Dosage Effects in Animal Models

The effects of USP30 inhibitor 11 vary with different dosages in animal models

Metabolic Pathways

USP30 inhibitor 11 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

USP30 inhibitor 11 is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .

属性

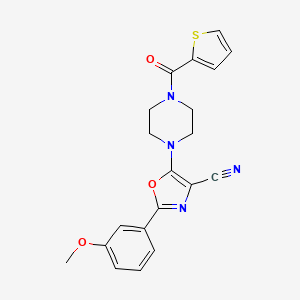

IUPAC Name |

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFKLZAHDDDAOH-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)